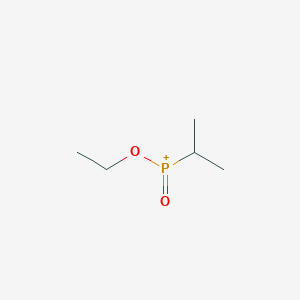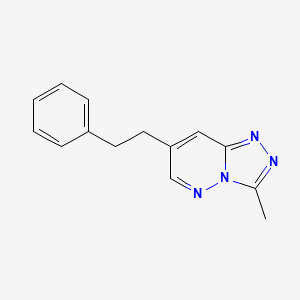
1,2,4-Triazolo(4,3-b)pyridazine, 3-methyl-7-(2-phenylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Triazolo(4,3-b)pyridazine, 3-methyl-7-(2-phenylethyl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the broader class of triazolopyridazines, which are known for their diverse biological activities and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(4,3-b)pyridazine, 3-methyl-7-(2-phenylethyl)- typically involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors. One common method includes the reaction of 3-methyl-7-(2-phenylethyl)-1,2,4-triazole with a suitable pyridazine derivative under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
1,2,4-Triazolo(4,3-b)pyridazine, 3-methyl-7-(2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
科学的研究の応用
1,2,4-Triazolo(4,3-b)pyridazine, 3-methyl-7-(2-phenylethyl)- has a wide range of scientific research applications:
作用機序
The mechanism of action of 1,2,4-Triazolo(4,3-b)pyridazine, 3-methyl-7-(2-phenylethyl)- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can disrupt critical biological pathways, leading to therapeutic effects .
類似化合物との比較
Similar Compounds
1,2,4-Triazolo(3,4-b)pyridazine: Another triazolopyridazine derivative with similar biological activities.
1,2,4-Triazolo(5,1-b)pyridazine: Known for its potential as an anticancer agent.
1,2,4-Triazolo(1,5-c)pyridazine: Investigated for its antimicrobial properties.
Uniqueness
1,2,4-Triazolo(4,3-b)pyridazine, 3-methyl-7-(2-phenylethyl)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound in medicinal chemistry .
特性
CAS番号 |
100078-91-9 |
|---|---|
分子式 |
C14H14N4 |
分子量 |
238.29 g/mol |
IUPAC名 |
3-methyl-7-(2-phenylethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C14H14N4/c1-11-16-17-14-9-13(10-15-18(11)14)8-7-12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3 |
InChIキー |
VYQKSUALEUEYRY-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C2N1N=CC(=C2)CCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-Hydroxyethyl)-2-(3-nitro-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide](/img/structure/B14328691.png)
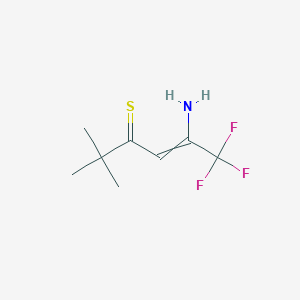
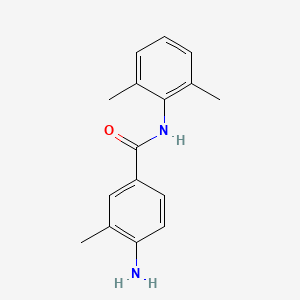
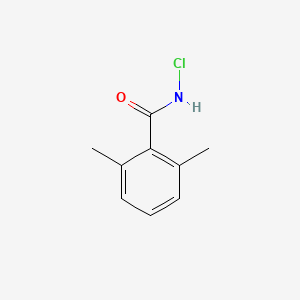
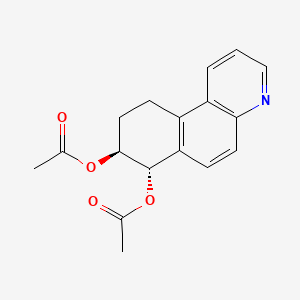

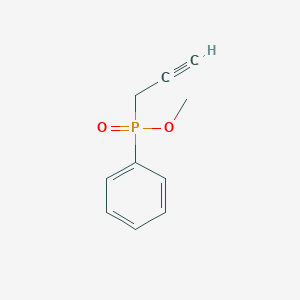
![N-{2-[(4-Nitronaphthalen-1-yl)oxy]ethyl}aniline](/img/structure/B14328721.png)
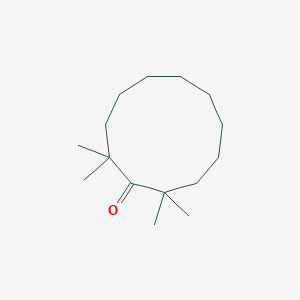
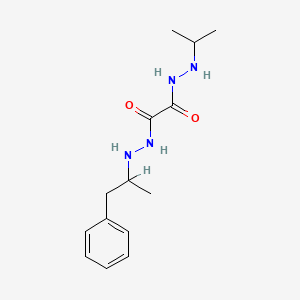
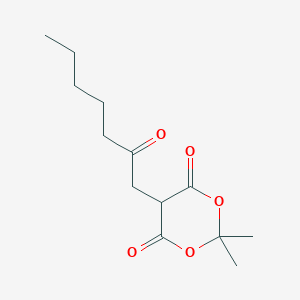

![2-aminoethanol;2-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14328755.png)
